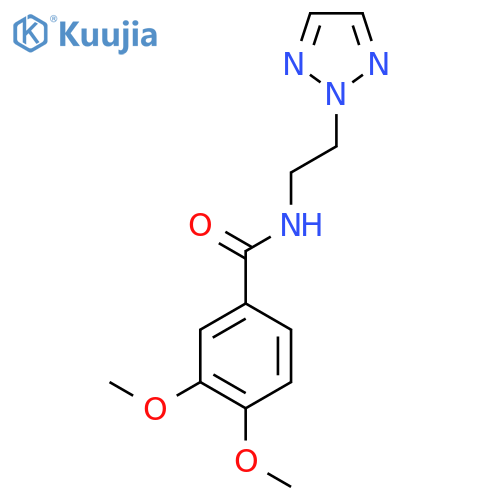

Cas no 2097896-57-4 (3,4-dimethoxy-N-2-(2H-1,2,3-triazol-2-yl)ethylbenzamide)

3,4-dimethoxy-N-2-(2H-1,2,3-triazol-2-yl)ethylbenzamide 化学的及び物理的性質

名前と識別子

-

- 3,4-dimethoxy-N-2-(2H-1,2,3-triazol-2-yl)ethylbenzamide

- F6514-7567

- N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dimethoxybenzamide

- 3,4-dimethoxy-N-[2-(triazol-2-yl)ethyl]benzamide

- 2097896-57-4

- 3,4-dimethoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide

- AKOS032459249

-

- インチ: 1S/C13H16N4O3/c1-19-11-4-3-10(9-12(11)20-2)13(18)14-7-8-17-15-5-6-16-17/h3-6,9H,7-8H2,1-2H3,(H,14,18)

- InChIKey: WNHAHEZHRHHERB-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=C(C=CC(=C1)C(NCCN1N=CC=N1)=O)OC

計算された属性

- せいみつぶんしりょう: 276.12224039g/mol

- どういたいしつりょう: 276.12224039g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 310

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 78.3Ų

3,4-dimethoxy-N-2-(2H-1,2,3-triazol-2-yl)ethylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6514-7567-30mg |

3,4-dimethoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide |

2097896-57-4 | 30mg |

$178.5 | 2023-09-08 | ||

| Life Chemicals | F6514-7567-100mg |

3,4-dimethoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide |

2097896-57-4 | 100mg |

$372.0 | 2023-09-08 | ||

| Life Chemicals | F6514-7567-1mg |

3,4-dimethoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide |

2097896-57-4 | 1mg |

$81.0 | 2023-09-08 | ||

| Life Chemicals | F6514-7567-15mg |

3,4-dimethoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide |

2097896-57-4 | 15mg |

$133.5 | 2023-09-08 | ||

| Life Chemicals | F6514-7567-25mg |

3,4-dimethoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide |

2097896-57-4 | 25mg |

$163.5 | 2023-09-08 | ||

| Life Chemicals | F6514-7567-20μmol |

3,4-dimethoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide |

2097896-57-4 | 20μmol |

$118.5 | 2023-09-08 | ||

| Life Chemicals | F6514-7567-75mg |

3,4-dimethoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide |

2097896-57-4 | 75mg |

$312.0 | 2023-09-08 | ||

| Life Chemicals | F6514-7567-3mg |

3,4-dimethoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide |

2097896-57-4 | 3mg |

$94.5 | 2023-09-08 | ||

| Life Chemicals | F6514-7567-2mg |

3,4-dimethoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide |

2097896-57-4 | 2mg |

$88.5 | 2023-09-08 | ||

| Life Chemicals | F6514-7567-2μmol |

3,4-dimethoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide |

2097896-57-4 | 2μmol |

$85.5 | 2023-09-08 |

3,4-dimethoxy-N-2-(2H-1,2,3-triazol-2-yl)ethylbenzamide 関連文献

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

6. Book reviews

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

10. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

3,4-dimethoxy-N-2-(2H-1,2,3-triazol-2-yl)ethylbenzamideに関する追加情報

Comprehensive Overview of 3,4-dimethoxy-N-2-(2H-1,2,3-triazol-2-yl)ethylbenzamide (CAS No. 2097896-57-4)

3,4-dimethoxy-N-2-(2H-1,2,3-triazol-2-yl)ethylbenzamide (CAS No. 2097896-57-4) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities. The presence of a 1,2,3-triazole moiety and dimethoxy substituents makes it a promising candidate for drug discovery and development.

In recent years, the scientific community has shown growing interest in triazole-containing compounds due to their versatility in medicinal chemistry. The 1,2,3-triazole ring, in particular, is a privileged scaffold that enhances molecular interactions with biological targets. When combined with the benzamide core, this compound exhibits improved pharmacokinetic properties, such as better solubility and metabolic stability. Researchers are actively exploring its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in precision medicine.

The synthesis of 3,4-dimethoxy-N-2-(2H-1,2,3-triazol-2-yl)ethylbenzamide typically involves multi-step organic reactions, including amide coupling and click chemistry. These methods are widely adopted in modern drug discovery due to their efficiency and high yields. Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are employed to confirm its purity and structural integrity. The compound's CAS No. 2097896-57-4 serves as a unique identifier in chemical databases, facilitating global research collaboration.

One of the most searched questions about this compound revolves around its biological activity and therapeutic potential. Preliminary studies suggest that it may interact with enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development. Additionally, its lipophilic nature and hydrogen-bonding capacity are critical for optimizing drug-like properties. These attributes are frequently discussed in forums and publications focused on structure-activity relationships (SAR).

From an industrial perspective, 3,4-dimethoxy-N-2-(2H-1,2,3-triazol-2-yl)ethylbenzamide is often highlighted in patents related to small-molecule therapeutics. Its modular structure allows for easy derivatization, enabling researchers to fine-tune its activity. This adaptability is particularly valuable in addressing unmet medical needs, such as neurodegenerative diseases and oncology targets, which dominate current healthcare discussions.

Environmental and safety profiles of this compound are also a key focus area. While it is not classified as hazardous, proper handling protocols are recommended to ensure workplace safety. The compound's stability under various conditions and compatibility with formulation excipients are frequently evaluated to support its transition from lab-scale to commercial production.

In summary, 3,4-dimethoxy-N-2-(2H-1,2,3-triazol-2-yl)ethylbenzamide (CAS No. 2097896-57-4) represents a compelling case study in modern drug design. Its combination of a benzamide backbone and triazole functionality offers a balanced approach to achieving desired pharmacological effects. As research progresses, this compound may emerge as a cornerstone in the development of next-generation therapeutics, addressing some of the most pressing challenges in human health.

2097896-57-4 (3,4-dimethoxy-N-2-(2H-1,2,3-triazol-2-yl)ethylbenzamide) 関連製品

- 1805590-83-3(2,6-Bis(trifluoromethyl)-4-bromomandelic acid)

- 1060350-17-5(N'-(3-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide)

- 2387277-50-9(rac-tert-butyl N-[(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate)

- 899753-96-9(1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 80228-36-0(3-Chloronaphthalene-2-carbaldehyde)

- 2172158-87-9(5-(4-methylcyclohexyl)-1-oxa-4-azaspiro5.5undecane)

- 1805500-78-0(2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile)

- 287196-80-9(2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine)

- 1006463-59-7(N-cyclopropyl-4-fluoro-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzene-1-carboximidamide)

- 126417-77-4(3-chloro-3-(4-fluorophenyl)prop-2-enenitrile)